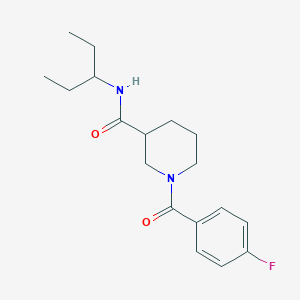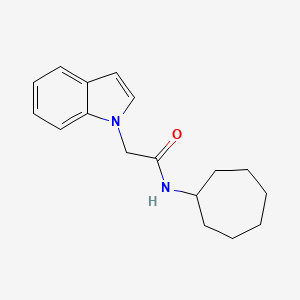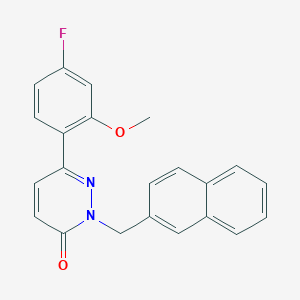![molecular formula C16H18BrN3O2 B4506831 1-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-6-bromo-1H-indole](/img/structure/B4506831.png)
1-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-6-bromo-1H-indole
Descripción general
Descripción
1-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-6-bromo-1H-indole is a useful research compound. Its molecular formula is C16H18BrN3O2 and its molecular weight is 364.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.05824 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Development of Serotonin Receptor Antagonists
One significant application involves the optimization of indole derivatives as serotonin receptor (5-HT6R) antagonists, leading to the identification of compounds like SUVN-502 for potential treatment of cognitive disorders. These compounds exhibit high affinity for human 5-HT6R and selectivity over other target sites, including receptors, enzymes, and ion channels. Their synthesis, high oral bioavailability, brain penetration, and preclinical efficacy highlight their potential in treating Alzheimer's disease and cognitive disorders through synergistic effects with other treatments (Nirogi et al., 2017).
Antimicrobial and Antifungal Applications
Indoles are known for their broad pharmacological activities, including antimicrobial and antifungal properties. Recent studies focus on synthesizing novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties, demonstrating significant antibacterial, antifungal, and anticancer activities. These compounds are designed by linking two pharmacophore sites to generate bifunctional drugs, showcasing their versatility in drug design and potential as therapeutic agents (Aouad, 2017).
Synthesis and Functionalization of Indoles
The synthesis and functionalization of indoles through palladium-catalyzed reactions have been explored for over 100 years. These processes are crucial for producing biologically active compounds, including those with potential antidepressant, antitumor, and antimicrobial activities. Palladium catalysis offers a versatile approach to accessing fine chemicals and pharmaceutical intermediates, indicating the broad utility of indole derivatives in organic synthesis and drug development (Cacchi & Fabrizi, 2005).
Photochromism and Chemical Sensors
Indole derivatives have been synthesized and evaluated for their photochromic properties, suggesting applications in developing photoresponsive materials. For instance, spiro[indoline-naphthaline]oxazine derivatives exhibit excellent photochromism in various solvents, highlighting their potential in optical storage, photonic devices, and chemical sensors (Li et al., 2015).
Electrochemical Synthesis and Conjugated Molecules
The electrochemical oxidation of phenols in the presence of indole derivatives facilitates the synthesis of highly conjugated bisindolyl-p-quinone derivatives. This unique regioselectivity offers a green and efficient method for creating complex molecular architectures, which could have applications in materials science, catalysis, and pharmaceutical research (Amani et al., 2012).
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(6-bromoindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12(21)18-6-8-19(9-7-18)16(22)11-20-5-4-13-2-3-14(17)10-15(13)20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFLTWVHAJTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-phenyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B4506749.png)


![6-methyl-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B4506773.png)
![1-{[1-(2,2-dimethylpropanoyl)-3-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4506778.png)
![N-[1-(4-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4506780.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4506787.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B4506803.png)

![1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B4506806.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4506821.png)
![4-[({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4506825.png)
